![molecular formula C14H15NO4S2 B1386282 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1153238-87-9](/img/structure/B1386282.png)
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a sulfonamide group that is further connected to a propyl-substituted benzene ring .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The unique structure of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid makes it a candidate for use in organic field-effect transistors (OFETs) due to its potential to facilitate charge transport .
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as effective corrosion inhibitors . The sulfonyl and carboxylic acid functional groups in the compound may interact with metal surfaces, forming a protective layer that prevents oxidation and corrosion .
OLED Fabrication
The compound’s molecular structure is conducive to the fabrication of organic light-emitting diodes (OLEDs) . Its ability to emit light upon electrical stimulation can be harnessed to create more efficient and durable OLEDs .
Pharmacological Applications
Thiophene derivatives exhibit a range of pharmacological properties . This particular compound could be explored for its potential anti-inflammatory or anticancer effects, as thiophene derivatives are known to possess such activities .
Synthesis of Conjugated Polymers
Conjugated polymers: with thiophene units are used in electronic and optoelectronic applications. The compound could be utilized in the synthesis of these polymers, which are essential for creating materials with high conductivity and chemosensitivity .
Development of Anticancer Agents
Thiophene derivatives, including 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid , may be used as intermediates in the synthesis of anticancer agents . Their structural framework is conducive to the development of novel therapeutic molecules .
properties
IUPAC Name |
3-[(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-2-3-10-4-6-11(7-5-10)21(18,19)15-12-8-9-20-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOUFSNMMOVZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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